Subtype Selectivity Profile: Chidamide Spares HDAC6 and Class IIa HDACs in Contrast to Pan-HDAC Inhibitors
Chidamide demonstrates a distinct subtype selectivity profile among clinically approved HDAC inhibitors. It potently inhibits HDAC1, HDAC2, HDAC3, and HDAC10 with IC50 values of 95 nM, 160 nM, 67 nM, and 78 nM respectively, while showing minimal activity against HDAC4, HDAC5, HDAC6, HDAC7, and HDAC9 (IC50 >30 µM) . In contrast, the pan-HDAC inhibitor vorinostat (SAHA) inhibits HDAC1, HDAC2, HDAC3, and HDAC6 with IC50 values of 10 nM, 20 nM, 17 nM, and 20 nM respectively, demonstrating potent inhibition of HDAC6—a class IIb enzyme associated with cardiac toxicity and thrombocytopenia—whereas chidamide exhibits >384-fold lower potency against HDAC6 . This selectivity difference is class-based: benzamide-type inhibitors (including chidamide and entinostat) preferentially target Class I HDACs while sparing HDAC6, whereas hydroxamic acid-based inhibitors (vorinostat, panobinostat, belinostat) broadly inhibit both Class I and Class II HDACs including HDAC6 [1]. The differential HDAC6-sparing profile of chidamide has been mechanistically linked to reduced cardiotoxicity signals in preclinical models .
| Evidence Dimension | HDAC isoform inhibition (IC50) |
|---|---|
| Target Compound Data | HDAC1: 95 nM; HDAC2: 160 nM; HDAC3: 67 nM; HDAC6: >30,000 nM; HDAC10: 78 nM |
| Comparator Or Baseline | Vorinostat: HDAC1: 10 nM; HDAC2: 20 nM; HDAC3: 17 nM; HDAC6: 20 nM |
| Quantified Difference | HDAC6 IC50 difference: >1,500-fold lower potency (chidamide >30 µM vs vorinostat 20 nM) |
| Conditions | In vitro enzymatic assays; recombinant human HDAC isoforms |
Why This Matters
Researchers investigating isoform-specific HDAC biology or seeking to minimize HDAC6-mediated toxicities (cardiotoxicity, thrombocytopenia) require compounds with verified selectivity profiles; procurement of pan-inhibitors would confound such studies.
- [1] Lu X, Ning Z, Li Z, et al. Development of chidamide for peripheral T-cell lymphoma. Intractable Rare Dis Res. 2016;5(3):185-191. View Source
